Benafentrine (CAS 35135-01-4): Isoenzyme Selectivity Profile (PDE3/PDE4 vs. PDE1/PDE2) Validated via Ki Determination
Benafentrine (AH 21-132) demonstrates high selectivity for PDE-III and PDE-IV isoenzymes over PDE-I and PDE-II. In comparative enzymology studies, its inhibition constants (Ki) for PDE-III and PDE-IV range from 0.30 to 0.55 µM, whereas its Ki for PDE-I and PDE-II are significantly higher, ranging from 20 to 140 µM [1]. This selectivity profile is distinct from non-selective PDE inhibitors like aminophylline and provides a mechanistic basis for its targeted functional effects.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki (PDE-III/PDE-IV) = 0.30–0.55 µM |
| Comparator Or Baseline | Ki (PDE-I/PDE-II) = 20–140 µM |
| Quantified Difference | ~36- to 467-fold higher selectivity for PDE-III/IV over PDE-I/II |
| Conditions | PDE isoenzymes fractionated from guinea-pig cardiac ventricle and bovine trachealis muscle |
Why This Matters
This quantitative selectivity data confirms Benafentrine's utility as a research tool for studying PDE3/4-dependent pathways without confounding inhibition of PDE1/2.
- [1] Elliott KR, et al. The isoenzyme selectivity of AH 21-132 as an inhibitor of cyclic nucleotide phosphodiesterase activity. J Enzyme Inhib. 1991;5(3):199-210. PMID: 1645399. View Source
